molecular formula C4H7N5O B13108403 4-Methyl-1H-1,2,3-triazole-5-carbohydrazide CAS No. 60419-71-8

4-Methyl-1H-1,2,3-triazole-5-carbohydrazide

Cat. No.: B13108403
CAS No.: 60419-71-8
M. Wt: 141.13 g/mol
InChI Key: PBCSJAFHBWUKAT-UHFFFAOYSA-N
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Description

4-Methyl-1H-1,2,3-triazole-5-carbohydrazide is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-1,2,3-triazole-5-carbohydrazide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-1H-1,2,3-triazole with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-1,2,3-triazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Substitution reactions with different electrophiles can produce a variety of substituted triazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a range of alkyl or acyl triazoles .

Scientific Research Applications

4-Methyl-1H-1,2,3-triazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has potential antimicrobial and antifungal properties, making it a candidate for developing new drugs.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: It is used in the synthesis of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1H-1,2,3-triazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1H-1,2,3-triazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

60419-71-8

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

IUPAC Name

5-methyl-2H-triazole-4-carbohydrazide

InChI

InChI=1S/C4H7N5O/c1-2-3(4(10)6-5)8-9-7-2/h5H2,1H3,(H,6,10)(H,7,8,9)

InChI Key

PBCSJAFHBWUKAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NNN=C1C(=O)NN

Origin of Product

United States

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